

Application Note: Analytical Characterization of 2-Bromo-4,5-dichloro-1-indanone

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Compound of Interest

Compound Name: 2-Bromo-4,5-dichloro-1-indanone

CAS No.: 156484-77-4

Cat. No.: B121657

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Abstract

2-Bromo-4,5-dichloro-1-indanone is a critical halogenated bicyclic intermediate, often utilized as a scaffold in the synthesis of diuretic agents (e.g., indacrinone analogs) and novel anticancer therapeutics.^{[1][2]} Its reactivity, driven by the

-bromo ketone moiety, necessitates rigorous characterization to distinguish it from dehalogenated by-products (4,5-dichloro-1-indanone) or elimination products (indenones). This guide provides a multi-modal analytical strategy combining HPLC, Mass Spectrometry (MS), and NMR to ensure structural integrity and purity.

Physicochemical Profile & Safety

Before instrumental analysis, the fundamental properties of the analyte must be understood to select appropriate solvents and handling procedures.

Property	Description
Chemical Formula	C
	H
	BrCl
	O
Molecular Weight	279.94 g/mol (Average)
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, Chloroform, DMSO; sparingly soluble in MeOH (risk of solvolysis).[3]
Stability	High Risk: Susceptible to photolytic degradation and hydrolysis. Store at -20°C under inert gas.
Safety Class	Lachrymator / Alkylating Agent. Handle only in a fume hood.

Structural Elucidation Strategy

The characterization logic follows a subtractive workflow: confirm the core, verify halogenation pattern, and validate stereochemistry (if applicable).

Mass Spectrometry: The Isotopic Fingerprint

For a molecule containing one Bromine and two Chlorines, the mass spectrum is the most definitive identification tool due to the unique isotopic clustering.

Theoretical Isotopic Abundance (M+ ion cluster):

- Br: 50.7% /
Br: 49.3%
- Cl: 75.8% /
Cl: 24.2%

Diagnostic Ion Table:

m/z Peak	Composition	Relative Intensity (Approx)	Origin
277.9	Br, Cl, Cl	~43%	Base Peak (M)
279.9	Br, Cl, Cl	~100%	M+2 (Overlap of isotopes)
281.9	Br, Cl, Cl	~65%	M+4
283.9	Br, Cl, Cl	~15%	M+6

Interpretation: A 4-peak cluster with the intensity ratio roughly 4:10:6:1 is the hallmark of a BrCl system. Absence of the M+6 peak or distortion of the M/M+2 ratio indicates dehalogenation (loss of Br or Cl).

Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum confirms the regiochemistry of the halogenation.

Solvent: CDCl₃

(Preferred over DMSO-d

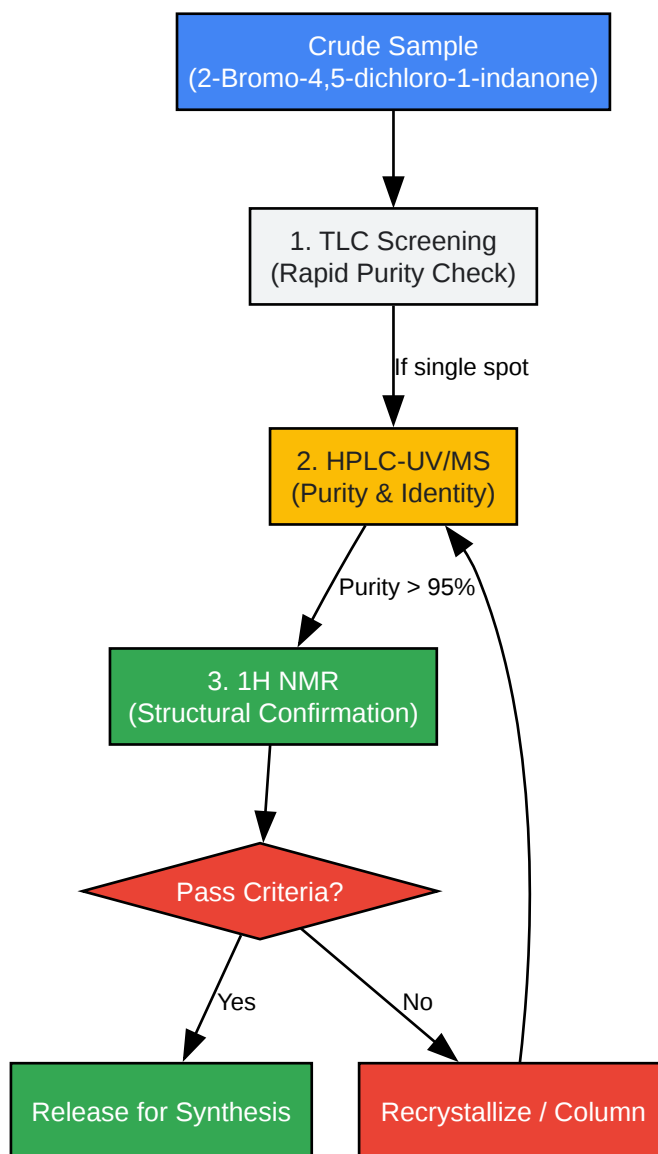
to prevent halogen exchange or elimination).

- Aromatic Region (6.5 - 8.0 ppm):
 - The 4,5-dichloro substitution leaves protons only at positions C6 and C7.
 - H7: Appears as a doublet (Hz). It is peri to the carbonyl, causing a downfield shift (ppm).
 - H6: Appears as a doublet (Hz) at ppm.
 - Key Check: A singlet pattern would imply 4,6- or 5,7-substitution, alerting to a synthesis error.
- Aliphatic Region (3.0 - 5.0 ppm):
 - H2 (Methine): The -proton attached to the Br-bearing carbon. Appears as a doublet of doublets (dd) around 4.6 - 4.8 ppm.
 - H3 (Methylene): Two diastereotopic protons.[4] They appear as complex multiplets (dd or ddd) between 3.2 - 3.8 ppm due to the chiral center at C2.

Experimental Protocols

Workflow Diagram

The following diagram outlines the logical flow for characterizing a batch of **2-Bromo-4,5-dichloro-1-indanone**.



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Figure 1: Analytical workflow for the qualification of halogenated indanone intermediates.

Protocol A: HPLC Purity Assessment

Objective: Quantify purity and detect the elimination impurity (4,5-dichloroindenone).

- Instrument: Agilent 1260 Infinity II or equivalent.

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 m).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile (MeCN).[2]
- Gradient: 50% B to 90% B over 10 minutes. (High organic start required due to low solubility).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).
- Sample Prep: Dissolve 1 mg in 1 mL MeCN. Inject immediately. (Do not leave in autosampler > 4 hours).

System Suitability Criteria:

- Retention Time (RT): Main peak
6-8 min.
- Tailing Factor:
.
- Resolution:
between main peak and any de-brominated impurity (which elutes earlier).

Protocol B: NMR Sample Preparation

Objective: Structural validation.

- Mass: Weigh 10-15 mg of solid.
- Solvent: Add 0.6 mL CDCl₃
(Chloroform-d).
 - Note: Avoid DMSO-d₆
if possible; the hygroscopic nature of DMSO can accelerate hydrolysis of the C-Br bond.
- Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube.
- Acquisition:
 - Scans: 16 (minimum).
 - Pulse delay: 1.0 s.
 - Spectral Width: -1 to 11 ppm.

Troubleshooting & Common Pitfalls

Issue	Observation	Root Cause	Corrective Action
New Peak in HPLC	Peak at RRT ~0.8 (earlier elution)	Hydrolysis to -hydroxy ketone	Use anhydrous solvents; minimize water content in Mobile Phase A.
Doublets become Multiplets	Complex splitting in aromatic region	Incorrect Regioisomer (e.g., 5,6-dichloro)	Check synthesis starting material (3,4- dichlorobenzaldehyde vs 2,3-).
Sample turns dark	Visual color change from yellow to brown	Elimination of HBr (formation of indenone)	Store at -20°C; Add trace silver foil to storage vial (scavenges free Br).

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